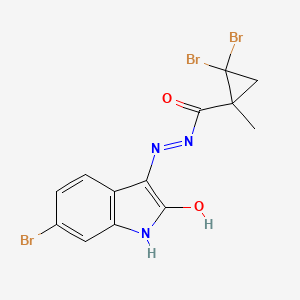![molecular formula C22H24N2O2S B6045129 N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B6045129.png)
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as CT-3, is a synthetic cannabinoid that has been studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various conditions.
Mécanisme D'action
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is believed to exert its effects through the activation of cannabinoid receptors in the body. Specifically, it has been shown to bind to the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. It has also been shown to decrease the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation. In addition, N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to decrease the release of substance P, a neuropeptide involved in pain signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in lab experiments is its specificity for the CB2 receptor, which allows for the investigation of the role of this receptor in various biological processes. However, one limitation is that N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids in the body.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is its potential use in the treatment of inflammatory conditions, such as arthritis. Another potential area of research is its use in the treatment of neuropathic pain. Additionally, further studies could investigate the effects of N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide on other biological processes, such as immune function and cell proliferation.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide involves the reaction of 3-(2-thienylcarbonyl)-1H-indole with cycloheptylamine and acetic anhydride. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory properties in models of inflammation.
Propriétés
IUPAC Name |
N-cycloheptyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(23-16-8-3-1-2-4-9-16)15-24-14-18(17-10-5-6-11-19(17)24)22(26)20-12-7-13-27-20/h5-7,10-14,16H,1-4,8-9,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHHVWHCQXMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)

![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045076.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6045083.png)
![methyl 4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6045101.png)
![N-{2-chloro-5-methoxy-4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}benzamide](/img/structure/B6045108.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B6045128.png)
![2-(2,2-diphenylethyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6045137.png)
![7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6045147.png)
![3-(4-chlorophenyl)-2-ethyl-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6045158.png)
![1-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6045161.png)
![3-methyl-8-[(1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6045166.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6045168.png)